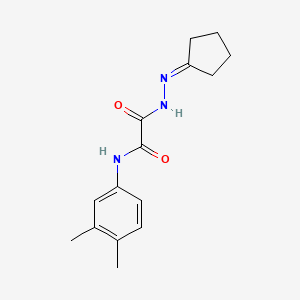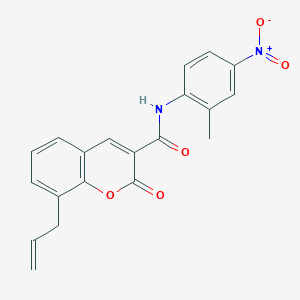
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide, also known as CPTH2, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide works by inhibiting the activity of HATs, which are enzymes that add acetyl groups to histone proteins. This process is important for gene regulation and is often dysregulated in cancer and other diseases. By inhibiting HATs, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide can help to restore normal gene expression patterns and potentially treat disease.
Biochemical and physiological effects:
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been shown to alter gene expression patterns and affect the differentiation of stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of HATs and has been shown to be effective at very low concentrations. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide. One area of interest is the development of new therapies for cancer and other diseases based on 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide and other HAT inhibitors. In addition, further research is needed to fully understand the mechanisms of action of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide and to identify potential side effects or limitations of its use.
Synthesemethoden
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide can be synthesized using a variety of methods. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone. This is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases. In addition, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been used to study the role of HATs in gene regulation and epigenetics.
Eigenschaften
IUPAC Name |
N'-(cyclopentylideneamino)-N-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-7-8-13(9-11(10)2)16-14(19)15(20)18-17-12-5-3-4-6-12/h7-9H,3-6H2,1-2H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWIZGFPXUWPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopentylidenehydrazinyl)-N-(3,4-dimethylphenyl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)


![diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5126628.png)
![4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)
![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)
![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5126675.png)
